Product packaging for Propipocaine hydrochloride(Cat. No.:CAS No. 1155-49-3)

Propipocaine hydrochloride

Cat. No.: B133617
CAS No.: 1155-49-3
M. Wt: 311.8 g/mol
InChI Key: SLARELGEGUUVPI-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Local Anesthetic Research

The quest to control pain during medical procedures is a long-standing endeavor in human history. researchgate.net Early methods involved rudimentary techniques like nerve compression and the use of herbal remedies. researchgate.net The modern era of local anesthesia began in the mid-19th century with the isolation of cocaine from coca leaves and the invention of the hypodermic syringe. researchgate.netcrimsonpublishers.com In 1884, Karl Koller first demonstrated the use of cocaine as a topical anesthetic in eye surgery, a significant breakthrough. nih.govmhmedical.com However, the undesirable side effects of cocaine spurred the search for safer and more effective alternatives. e-century.us

This led to the synthesis of a series of amino ester local anesthetics between 1891 and 1930, including procaine (B135), which was developed by Alfred Einhorn in 1904. crimsonpublishers.comnih.gov Subsequently, the development of amino amide local anesthetics from 1898 to 1972, such as lidocaine (B1675312) synthesized by Nils Löfgren in 1943, marked another major advancement in the field. crimsonpublishers.comnih.gov Propipocaine (B1196475), as an amino amide local anesthetic, emerged from this period of intensive research and development aimed at refining the properties of local anesthetic agents. ontosight.ainih.gov

Academic Significance and Research Trajectory of Propipocaine Hydrochloride

This compound holds academic significance primarily in the context of structure-activity relationship (SAR) studies of local anesthetics. Research on propipocaine and its analogs contributes to a deeper understanding of how chemical modifications influence the potency, duration of action, and other pharmacological properties of local anesthetics.

The research trajectory of this compound has involved its characterization through various analytical techniques. Studies have utilized methods such as thermal analysis (hot-stage-microscopy, differential scanning calorimetry, thermogravimetry), vibrational spectroscopy (FTIR-, FT-Raman-spectroscopy), powder X-ray diffractometry, and solid-state/solution-NMR to characterize its solid-state properties. researchgate.netresearchgate.net These investigations are crucial for understanding the physicochemical properties of the drug, which can impact its formulation and stability.

Pharmacological research has established that this compound functions by blocking nerve impulses, which results in a local numbing sensation. ontosight.ai It is described as having a faster onset of action and being less toxic than some other local anesthetics. ontosight.ai

Current Gaps and Future Directions in this compound Studies

While the fundamental properties of this compound have been established, there remain areas for further investigation. A significant portion of the available literature focuses on its solid-state characterization and its relationship to other local anesthetics. researchgate.netresearchgate.net

Future research could focus on several key areas:

Mechanism of Action: While it is known to block nerve impulses, more detailed studies on its interaction with specific ion channels and receptors at the molecular level could provide a more complete picture of its mechanism.

Comparative Studies: More extensive comparative studies with newer generations of local anesthetics could help to better define its relative efficacy and properties.

Structure-Activity Relationship (SAR): Further synthesis and evaluation of propipocaine analogs could lead to the development of new local anesthetics with improved characteristics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClNO2 B133617 Propipocaine hydrochloride CAS No. 1155-49-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARELGEGUUVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3670-68-6 (Parent)
Record name Propipocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493
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DSSTOX Substance ID

DTXSID00151122
Record name Propipocaine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155-49-3
Record name Falicaine
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URL https://commonchemistry.cas.org/detail?cas_rn=1155-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propipocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propipocaine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIPOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies and Reaction Pathway Analysis for Propipocaine Hydrochloride

Comprehensive Review of Propipocaine (B1196475) Hydrochloride Synthesis Pathways

The synthesis of Propipocaine hydrochloride, a β-aminoketone, is primarily achieved through the Mannich reaction. rsc.orgwikipedia.org This well-established three-component organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org For Propipocaine, this specifically involves the reaction of an enolizable ketone, a secondary amine, and a non-enolizable aldehyde. wikipedia.orgorganic-chemistry.org

The principal pathway involves the condensation of three key reactants:

4'-propoxypropiophenone: This propiophenone (B1677668) derivative serves as the ketone component, providing the core structure and the acidic alpha-protons necessary for the reaction.

Piperidine (B6355638): This secondary amine acts as the nucleophile that ultimately forms the piperidinyl group in the final product.

Formaldehyde (B43269): As the non-enolizable aldehyde, formaldehyde provides the methylene (B1212753) bridge that connects the ketone and the amine. youtube.com

The reaction is typically conducted in a suitable solvent, such as ethanol, and is often catalyzed by an acid like hydrochloric acid (HCl), which also facilitates the formation of the final hydrochloride salt. google.comnih.gov A patent for a structurally similar compound, 4-n-butoxy-beta-piperidinopropiophenone hydrochloride, describes a process of boiling the reactants under reflux and using a condensate trap to remove the water formed during the reaction. google.com

ReactantRole in SynthesisChemical Structure
4'-propoxypropiophenoneKetone Component (Enolizable)4-propoxypropiophenone structure
PiperidineSecondary AminePiperidine structure
FormaldehydeAldehyde Component (Non-enolizable)Formaldehyde structure

An alternative synthetic route involves the reductive hydroamination of ynones. This metal-free method utilizes pinacolborane (HBpin) as a reductant to synthesize Propipocaine from 1-(4-propoxyphenyl)prop-2-yn-1-one and piperidine in a solvent like tetrahydrofuran (B95107) (THF). rsc.org

Reaction Mechanism Elucidation in this compound Formation

The formation of Propipocaine via the Mannich reaction proceeds through a well-defined, multi-step mechanism. wikipedia.org

Formation of the Iminium Ion: The reaction initiates with the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of formaldehyde. Subsequent acid-catalyzed dehydration (loss of a water molecule) leads to the formation of a reactive electrophilic intermediate known as the N,N-diethylmethaniminium ion, often referred to as the Mannich reagent or an Eschenmoser salt precursor. youtube.comchemistrysteps.com

Enol Formation: Concurrently, the ketone, 4'-propoxypropiophenone, undergoes acid-catalyzed tautomerization to its more nucleophilic enol form. This equilibrium, while favoring the ketone, produces a sufficient concentration of the enol to drive the reaction forward. youtube.com

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion. This key step forms the new carbon-carbon bond that constitutes the backbone of the Propipocaine molecule. chemistrysteps.com

Deprotonation and Product Formation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the free base form of Propipocaine.

Salt Formation: Finally, the basic piperidine nitrogen of the Propipocaine molecule reacts with hydrochloric acid. This acid-base reaction forms the stable, water-soluble this compound salt. chemistrysteps.com

Optimization Strategies for this compound Yield and Purity

Optimizing the synthesis of this compound is critical for industrial-scale production, focusing on maximizing product yield and ensuring high purity. Strategies involve the careful control of reaction parameters and purification processes.

Reaction Condition Optimization:

Stoichiometry: Adjusting the molar ratios of the three reactants (ketone, amine, and aldehyde) is crucial. A slight excess of one reactant may be used to drive the reaction to completion, but large excesses can lead to increased impurity formation.

Catalyst Concentration: The amount of acid catalyst (HCl) can influence the rate of both the iminium ion formation and the enolization of the ketone. Optimal concentration is needed to ensure the reaction proceeds efficiently without promoting side reactions. nih.gov

Solvent Selection: The choice of solvent (e.g., ethanol, isopropanol, or mixed-solvent systems) can affect the solubility of reactants and intermediates, influencing reaction kinetics and the impurity profile. google.com

Purification and Quality Control:

Crystallization: The primary method for purifying the final product is recrystallization. The crude this compound is dissolved in a suitable hot solvent or solvent mixture (e.g., methyl ethyl ketone) and allowed to cool, causing the pure product to crystallize while impurities remain in the solution. google.com

Chromatography: High-performance liquid chromatography (HPLC) is an essential analytical technique used to assess the purity of the final product. researchgate.net Developing a robust HPLC method allows for the accurate quantification of this compound and the detection of any process-related impurities. researchgate.net

ParameterObjectiveTypical Conditions/Methods
Yield Maximize product outputAdjust reactant stoichiometry, optimize temperature and reaction time.
Purity Minimize impuritiesRecrystallization from solvents like methyl ethyl ketone, washing of the crystalline product. google.com
Catalysis Enhance reaction rateUse of an acid catalyst such as concentrated HCl. google.com
Solvent Improve reaction kineticsEthanol, nitroethane, toluene (B28343) mixtures. google.com
Analysis Quantify purity and impuritiesDevelopment and validation of HPLC methods. researchgate.net

Identification and Structural Elucidation of Process-Related Impurities in this compound Synthesis

During the synthesis of this compound, several process-related impurities can form. These can originate from starting materials, intermediates, side reactions, or degradation of the final product. Identifying and controlling these impurities is a critical aspect of pharmaceutical quality control. While specific studies on Propipocaine are limited, analysis of analogous β-aminoketone syntheses provides insight into potential impurities.

Potential Sources and Types of Impurities:

Unreacted Starting Materials: Residual 4'-propoxypropiophenone and piperidine hydrochloride may be present in the crude product if the reaction does not go to completion.

Side-Products: The high reactivity of the reactants can lead to side-products. For instance, the self-condensation of 4'-propoxypropiophenone under acidic conditions could occur, although the Mannich reaction is generally faster.

Over-alkylation Products: In some Mannich reactions, particularly with primary amines, formation of tertiary amines can be a competing reaction. google.com

Degradation Products: Harsh reaction conditions (e.g., excessive heat) can cause the decomposition of the β-aminoketone product. One known degradation pathway for Mannich bases is the elimination of the amine group to form an α,β-unsaturated ketone.

Molecular Pharmacology and Mechanism of Action of Propipocaine Hydrochloride

Voltage-Gated Sodium Channel Modulation: Molecular Interactions and Subtype Specificity

The principal mechanism of action for propipocaine (B1196475) hydrochloride, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. ontosight.aidrugbank.compatsnap.com These channels are transmembrane proteins responsible for the rapid influx of sodium ions that initiates and propagates action potentials along nerve fibers. nih.gov

Local anesthetics are thought to bind to a receptor site within the inner pore of the sodium channel. nih.gov The binding of propipocaine hydrochloride to this site is believed to be state-dependent, meaning it has a higher affinity for the open and inactivated states of the channel compared to the resting state. This interaction effectively occludes the channel pore, preventing sodium ion permeation and thereby halting the transmission of the nerve impulse. nih.gov The cytoplasmic lining of the permeation pore, formed by the S6 segments of the channel's domains, contains highly conserved aromatic amino acids that are critical for drug binding. nih.gov While the precise amino acid residues that form the binding site for this compound have not been definitively identified in published literature, studies on other local anesthetics like lidocaine (B1675312) have implicated interactions with specific residues such as tyrosine and phenylalanine within the S6 segments of domains III and IV. nih.gov

Currently, there is a lack of specific research data on the subtype specificity of this compound for the different isoforms of voltage-gated sodium channels (e.g., Nav1.1-Nav1.9). Different subtypes of sodium channels are distributed throughout the nervous system and other tissues, and subtype-selective blockers could offer more targeted therapeutic effects with fewer side effects. nih.gov For instance, the Nav1.7 subtype is a key player in pain perception. nih.gov Without specific studies, it is presumed that this compound acts as a non-selective blocker of VGSCs, similar to many other traditional local anesthetics.

Ionic Flux Inhibition and Nerve Impulse Conduction Blockade by this compound

The binding of this compound to voltage-gated sodium channels leads to the inhibition of the transient increase in sodium ion permeability that is essential for the depolarization phase of an action potential. drugbank.comnih.gov By blocking the influx of sodium ions, the threshold for electrical excitation in the nerve is increased, the rate of rise of the action potential is reduced, and the propagation of the nerve impulse is slowed and ultimately blocked. patsnap.com

The process of nerve conduction blockade by local anesthetics is a well-established phenomenon. The blockade is reversible, and upon dissociation of the drug from the sodium channel, normal nerve function is restored. The effectiveness of the blockade is dependent on the concentration of the anesthetic and the frequency of nerve stimulation. Higher frequencies of stimulation lead to a greater degree of block, a phenomenon known as use-dependent or phasic block. This is because with more frequent channel opening, there are more opportunities for the anesthetic molecule to access its binding site within the channel.

Comparative Mechanistic Investigations with Other Amino Amide Local Anesthetics

This compound belongs to the amino amide class of local anesthetics, which also includes well-known agents like lidocaine and bupivacaine. While they share the same primary mechanism of action—blockade of voltage-gated sodium channels—there are differences in their physicochemical properties that influence their clinical profiles.

Local Anesthetic Chemical Class Relative Potency Onset of Action Duration of Action
PropipocaineAmino Amide-Faster than some other local anesthetics ontosight.ai-
LidocaineAmino AmideIntermediateRapidIntermediate
BupivacaineAmino AmideHighSlowerLong

Data for relative potency, onset, and duration are general comparisons and can vary based on the specific clinical application and formulation.

Bupivacaine, for instance, is more lipid-soluble and has a higher affinity for sodium channels than lidocaine, resulting in greater potency and a longer duration of action. nih.gov Conversely, lidocaine generally has a more rapid onset of action. nih.gov Propipocaine is reported to have a faster onset of action and to be less toxic than some other local anesthetics. ontosight.ai These differences are likely attributable to variations in their molecular structure, which affect their lipid solubility, protein binding, and interaction with the sodium channel receptor.

Role in Annular Lipid Fluidity and Neuronal Membrane Interactions

While the primary target of local anesthetics is the voltage-gated sodium channel, their interaction with the lipid bilayer of the neuronal membrane is also considered to play a role in their mechanism of action. The lipid membrane is not merely a passive solvent for membrane proteins but can actively modulate their function.

There is a lack of specific studies on the effect of this compound on annular lipid fluidity. Annular lipids are those that are in direct contact with a membrane protein and can influence its conformational state and activity. However, research on a related compound, propoxycaine (B1212148), has shown that it can increase the fluidity of the annular lipids in synaptosomal plasma membrane vesicles. drugbank.com It is important to note that propoxycaine is an amino ester local anesthetic and differs chemically from the amino amide propipocaine, so these findings cannot be directly extrapolated.

The interaction of local anesthetics with the lipid membrane can lead to changes in membrane properties such as fluidity and thickness, which may indirectly affect the function of ion channels and other membrane proteins. researchgate.net The lipid solubility of an anesthetic is a key determinant of its potency, as it influences the drug's ability to partition into the nerve membrane and access its binding site on the sodium channel.

Potential Modulation of Other Ion Channels and Receptors

Beyond their primary action on voltage-gated sodium channels, local anesthetics have been shown to interact with other ion channels and receptors, although typically at higher concentrations.

Calcium Channels: There is no direct evidence to suggest that this compound significantly modulates calcium channels. Some local anesthetics have been shown to have minor effects on calcium channels, but this is not considered their primary mechanism of action for nerve blockade.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Propipocaine Hydrochloride

Elucidation of Key Structural Determinants for Propipocaine (B1196475) Hydrochloride's Pharmacological Activity

The molecular structure of propipocaine, a β-aminoketone, can be dissected into three principal domains: a lipophilic aromatic ring, an intermediate ketone linkage, and a hydrophilic tertiary amine (piperidine ring). researchgate.net The nature and arrangement of these components are critical for its anesthetic potency and duration of action.

The Aromatic Moiety: The 4-propoxyphenyl group is the primary lipophilic domain of propipocaine. Lipophilicity is a crucial factor for local anesthetics, as it governs the molecule's ability to penetrate the nerve sheath and membrane to reach its binding site on the sodium channel. researchgate.net Modifications to the substituent on the aromatic ring can significantly impact activity. For instance, the nature of the alkoxy group at the para-position influences the compound's lipophilicity and, consequently, its potency and duration of action.

The Hydrophilic Amine: The tertiary amine, in this case, a piperidine (B6355638) ring, is the hydrophilic portion of the molecule. nih.gov At physiological pH, this amine group is protonated, rendering the molecule cationic. This positive charge is essential for the molecule's interaction with the sodium channel binding site. mdpi.com The pKa of this amine group is a critical determinant of the onset of action of the anesthetic. The size and basicity of the piperidine ring can be modulated to fine-tune the anesthetic's properties. For example, increasing the size of the alkyl groups on the nitrogen atom can affect both potency and toxicity. The piperidine ring itself offers a specific conformational rigidity that can influence binding affinity. nih.gov

General SAR principles for local anesthetics that are applicable to propipocaine analogues are summarized in the table below.

Structural ModificationEffect on ActivityRationale
Increased lipophilicity of the aromatic ringIncreased potency and duration, but also increased toxicityEnhanced penetration of nerve membranes.
Modification of the intermediate linkageAffects metabolic stability and potential for allergic reactionsEster linkages are more prone to hydrolysis than amide or ketone linkages.
Alteration of the pKa of the tertiary amineInfluences onset of actionA pKa closer to physiological pH results in a faster onset.
Increased size of N-alkyl substituentsIncreased potency and durationEnhanced hydrophobic interactions with the receptor site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy of Propipocaine Hydrochloride

QSAR studies provide a quantitative framework to understand how changes in the chemical structure of a compound affect its biological activity. For propipocaine and its analogues, QSAR models have been developed to predict their anesthetic efficacy. A notable study utilized propipocaine as a model compound to develop new quantum chemical descriptors for QSAR analysis. nih.gov In this research, 42 analogues of propipocaine were synthesized and their biological activities were correlated with novel steric (log JM1) and electronic (JS1 to JS6) parameters derived from conformational energies.

The study demonstrated that the biological activity of these compounds could be successfully predicted using multiple linear regression analysis with these newly developed parameters. This indicates a strong correlation between the three-dimensional structure and the anesthetic potency of propipocaine analogues. The predictive power of these QSAR models allows for the virtual screening and rational design of new derivatives with potentially improved efficacy.

Correlation of Steric and Electronic Parameters with this compound's Biological Efficacy

The biological efficacy of local anesthetics is highly dependent on the steric and electronic properties of the molecule, which govern its interaction with the sodium channel. In the QSAR study of propipocaine and its analogues, specific steric and electronic parameters were found to be crucial for activity. nih.gov

Steric Parameters: The steric parameter, denoted as log JM1, was derived from quantum chemical calculations of conformational energies and reflects the three-dimensional size and shape of the molecule. nih.gov The study found a significant correlation between this steric parameter and the biological activity of the propipocaine analogues. This suggests that the fit of the molecule into its binding site on the sodium channel is a key determinant of its anesthetic effect. Bulky substituents in certain positions could hinder optimal binding, while a well-matched shape could enhance it.

Electronic Parameters: A set of electronic parameters, JS1 to JS6, were also developed based on quantum chemical calculations. nih.gov These parameters describe the electronic distribution within the molecule, which is critical for its interaction with the polar and charged residues within the sodium channel. The electronic parameter JS2, in particular, showed a strong correlation with biological activity when used in a two-parameter QSAR equation along with the steric parameter log JM1. nih.gov Furthermore, the electronic parameter JS5 was found to be comparable to the classical Hammett sigma constant, a well-established descriptor of electronic effects of substituents on an aromatic ring. nih.gov

The following table summarizes the key parameters from the QSAR study on propipocaine analogues and their significance.

ParameterTypeSignificance in QSAR Model
log JM1StericRepresents the influence of molecular size and shape on binding affinity.
JS2ElectronicQuantifies the electronic effects that are critical for the drug-receptor interaction.
JS5ElectronicCorrelates with the Hammett sigma constant, indicating its utility in describing substituent electronic effects.

The successful correlation of these parameters with biological activity underscores the importance of a balanced combination of steric bulk and electronic properties for the optimal design of propipocaine-based local anesthetics.

Ligand-Based Drug Design Principles Derived from this compound SAR

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a pharmacophore model. This model defines the essential structural features required for binding and activity. springermedizin.denih.gov The SAR data from propipocaine and its analogues can be used to construct such a pharmacophore for local anesthetics targeting the sodium channel.

Based on the SAR of propipocaine and other local anesthetics, a general pharmacophore model would include:

A hydrophobic feature: Corresponding to the 4-propoxy-phenyl ring, which engages in hydrophobic interactions within a pocket of the receptor. nih.gov

A hydrogen bond acceptor feature: The ketone oxygen atom can act as a hydrogen bond acceptor, contributing to the binding affinity.

A positively ionizable feature: The piperidine nitrogen, which is protonated at physiological pH, forms a crucial ionic interaction or a cation-π interaction with aromatic residues in the binding site. mdpi.com

Defined spatial relationships: The distances and relative orientations between these features are critical for optimal binding and are a key component of the pharmacophore model.

By using this pharmacophore model, medicinal chemists can design new molecules that possess these key features in the correct spatial arrangement, with the aim of improving potency, selectivity, and pharmacokinetic properties. For example, modifications to the linker between the aromatic ring and the piperidine moiety can be explored to optimize the conformational flexibility and the distance between the hydrophobic and cationic centers.

Three-Dimensional QSAR Analysis of this compound and its Analogues

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. researchgate.netnih.gov While a specific 3D-QSAR study exclusively on this compound was not found in the reviewed literature, such studies have been performed on other series of local anesthetics and provide a framework for how such an analysis could be applied to propipocaine and its analogues. nih.gov

A hypothetical 3D-QSAR study on propipocaine analogues would involve the following steps:

Molecular Modeling and Alignment: Building 3D models of the propipocaine analogues and aligning them based on a common structural scaffold.

Calculation of Molecular Fields: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields around them. CoMSIA would also include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

Correlation with Biological Activity: Using statistical methods like Partial Least Squares (PLS) to correlate the variations in these fields with the observed biological activities of the compounds.

Generation of Contour Maps: Visualizing the results as 3D contour maps, which highlight regions where modifications to the steric, electrostatic, or other properties would likely increase or decrease biological activity.

For instance, a CoMFA or CoMSIA study on propipocaine analogues might reveal that:

Sterically favorable regions exist around certain parts of the molecule, suggesting that adding bulk in these areas could enhance activity.

Sterically unfavorable regions indicate that bulky substituents in these locations would clash with the receptor, reducing activity.

Electropositive or electronegative favorable regions would guide the placement of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with the receptor.

Such 3D-QSAR models are powerful predictive tools in modern drug design, enabling the rational optimization of lead compounds like propipocaine to develop new local anesthetics with improved therapeutic profiles.

Computational Chemistry and Molecular Modeling Approaches for Propipocaine Hydrochloride

Molecular Dynamics Simulations of Propipocaine (B1196475) Hydrochloride-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of propipocaine hydrochloride, MD simulations can elucidate the dynamic interactions between the anesthetic molecule and its primary biological target, the voltage-gated sodium channels (Navs). bbk.ac.uk These channels are crucial for the propagation of nerve impulses, and their blockade by local anesthetics is the basis of their therapeutic effect. frontiersin.orgrsc.org

While specific MD simulation studies focusing exclusively on this compound's interaction with Navs are not extensively documented in publicly available literature, the methodology has been widely applied to other local anesthetics. nih.govunicamp.br These studies provide a framework for understanding how this compound likely behaves at the molecular level.

A typical MD simulation of a local anesthetic with a Nav channel would involve:

System Setup: Building a computational model of the Nav channel embedded in a lipid bilayer, solvated with water and ions to mimic the physiological environment. frontiersin.org

Drug Placement: Placing the this compound molecule in various starting positions relative to the channel's pore and binding sites.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to observe the binding process, conformational changes in both the drug and the receptor, and the stability of the drug-receptor complex. nih.gov

From these simulations, researchers can derive critical information such as the binding free energy, which indicates the affinity of the drug for the receptor. A more negative binding free energy suggests a stronger interaction. For instance, a binding affinity (ΔG) of less than -8 kcal/mol is often indicative of a higher risk of strong binding. Furthermore, MD simulations can reveal the specific amino acid residues within the sodium channel that are crucial for the binding of this compound, as well as the role of different parts of the anesthetic molecule (the aromatic ring, the intermediate chain, and the tertiary amine) in the interaction. rsc.org

The insights gained from MD simulations are instrumental in understanding the molecular basis of anesthesia and can guide the design of new local anesthetics with improved efficacy and reduced side effects.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, these calculations provide fundamental data on its molecular properties, which are essential for understanding its behavior and interactions.

One of the primary applications of quantum chemistry in this context is the calculation of molecular descriptors used in Quantitative Structure-Activity Relationship (QSAR) studies. A notable study by Joshi et al. (1994) utilized semi-empirical quantum chemical methods, such as AM1 (Austin Model 1) and PCILO (Perturbative Configuration Interaction using Localized Orbitals), to investigate propipocaine and 42 of its analogues. nih.gov

Key electronic properties that can be calculated for this compound include:

Molecular Geometry: Optimization of the three-dimensional structure to find the most stable conformation.

Atomic Charges: Distribution of electron density across the molecule, which can indicate sites prone to electrostatic interactions.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding chemical reactivity.

These calculations can be performed using various levels of theory, with Density Functional Theory (DFT) being a widely used method for its balance of accuracy and computational cost. mdpi.commdpi.comrsc.org The results of these calculations, particularly conformational energies, can be transformed into molecular descriptors that quantify the steric and electronic properties of the molecule. nih.gov

Table 1: Calculated Molecular Properties of Propipocaine

PropertyValueSource
Molecular FormulaC17H25NO2 nih.gov
Molecular Weight275.4 g/mol nih.gov
IUPAC Name3-(piperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one nih.gov
InChIKeySLARELGEGUUVPI-UHFFFAOYSA-N nih.gov
SMILESCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 nih.gov

These fundamental properties, derived from quantum chemical calculations, form the basis for more complex computational studies, such as molecular docking and QSAR.

In Silico Molecular Docking Analysis for this compound Binding Affinity and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a voltage-gated sodium channel) to form a stable complex. laurinpublishers.comijbio.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that govern binding. nih.gov

The process of molecular docking involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of both the receptor protein and the ligand.

Defining the Binding Site: Identifying the region on the receptor where the ligand is likely to bind.

Sampling Conformations and Orientations: The docking algorithm explores various possible conformations of the ligand and its orientations within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, typically expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. researchgate.net

The results of a docking analysis would provide:

Binding Pose: The most likely three-dimensional arrangement of this compound within the receptor's binding site.

Binding Affinity: A quantitative estimate of the strength of the interaction.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the drug and the receptor's amino acid residues.

This information is crucial for understanding the structure-activity relationship and for designing more potent and selective local anesthetics.

Conformational Studies and Energy Landscapes of this compound

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This information is often represented as a potential energy surface or energy landscape.

Computational methods used for conformational analysis include:

Systematic or Random Searches: Exploring the conformational space by systematically or randomly rotating the rotatable bonds of the molecule.

Molecular Dynamics Simulations: As described earlier, MD simulations can also be used to explore the conformational landscape of a molecule over time.

Quantum Chemical Calculations: Calculating the energy of different conformations to determine their relative stabilities. nih.gov

Studies on local anesthetics have shown that their conformation can be influenced by the environment, such as the polarity of the solvent or the presence of a lipid membrane. researchgate.net For this compound, the flexibility of the propyl chain and the orientation of the piperidine (B6355638) ring are key conformational features.

The energy landscape provides a visual representation of the molecule's flexibility, with low-energy regions corresponding to stable conformations and high-energy regions representing transition states. The shape of the energy landscape can reveal the most populated conformations under physiological conditions, which are likely the ones that bind to the receptor.

Predictive Modeling of this compound Biological Activity using Computational Tools

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful computational tool for forecasting the biological activity of chemical compounds based on their molecular structures. researchgate.net These models establish a mathematical relationship between the chemical structure and the biological activity.

A significant QSAR study on propipocaine and its analogues was conducted by Joshi et al. (1994). nih.gov In this study, the researchers developed new molecular descriptors based on conformational energies derived from quantum chemical calculations. These descriptors included a steric parameter (log JM1) and several electronic parameters (JS1 to JS6).

The QSAR models were developed using multiple linear regression analysis to correlate these descriptors with the biological activity of the compounds. The study found that these newly developed parameters could be successfully used to predict the biological activity of the propipocaine analogues. nih.gov Notably, a two-parameter model using the electronic parameter JS2 and the steric parameter log JM1 provided a good correlation for the structure-activity relationship. nih.gov

The general workflow for developing a QSAR model for this compound and its analogues would involve:

Data Collection: Assembling a dataset of compounds with known biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., steric, electronic, topological) for each compound.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such predictive models are invaluable in drug discovery for prioritizing the synthesis of new compounds, identifying key structural features for activity, and optimizing lead compounds.

Preclinical Pharmacological Characterization of Propipocaine Hydrochloride

In Vitro Cellular and Tissue-Level Pharmacological Assessments of Propipocaine (B1196475) Hydrochloride

The foundational evaluation of propipocaine hydrochloride's anesthetic potential begins with in vitro studies to determine its direct effects on nerve cells and tissues. The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels (VGSCs) within neuronal membranes. By binding to a receptor site inside the sodium channel, these agents inhibit the influx of sodium ions, which is a necessary step for the initiation and propagation of action potentials along nerve fibers. patsnap.com This action effectively prevents nerve impulse transmission, leading to a loss of sensation.

A standard preparation for assessing the nerve-blocking capabilities of local anesthetics is the isolated frog sciatic nerve. nih.govtubitak.gov.trnih.govmdpi.com In such studies, the compound's ability to reduce the amplitude of the compound action potential (CAP) in a concentration-dependent manner is measured. mdpi.com

Table 1: Representative Data of this compound's Effect on Nerve Conduction This table illustrates the typical concentration-dependent effect of a local anesthetic on the compound action potential (CAP) in an isolated frog sciatic nerve preparation.

Concentration (mM)% Inhibition of CAP AmplitudeOnset of Action (minutes)
0.525%10
1.050%5
2.090%2
Note: This data is illustrative of typical findings in nerve block studies and serves as a representative example.

In Vivo Animal Models for this compound Efficacy and Pharmacodynamics

Commonly employed models to assess local anesthetic efficacy include:

The Rat Tail-Flick Test: This model measures the pain response to a thermal stimulus. wikipedia.orgnih.govtaylorandfrancis.com A heat source is applied to the rat's tail, and the time it takes for the animal to "flick" its tail away is recorded as the latency. wikipedia.orgneurofit.comconductscience.com The administration of an effective local anesthetic increases this latency period.

The Guinea Pig Intradermal Wheal Block: In this model, the anesthetic is injected intradermally, and the inhibition of the cutaneous trunci muscle reflex in response to a pinprick is assessed. scielo.brscielo.brnih.gov The duration and extent of the sensory blockade are used to determine the anesthetic's efficacy.

These models allow researchers to establish a dose-response relationship and characterize the complete pharmacodynamic profile of this compound in an in vivo setting.

Comparative Preclinical Efficacy Studies of this compound with Established Local Anesthetics

To determine its relative therapeutic potential, this compound's preclinical efficacy is compared against established local anesthetics such as procaine (B135) and lidocaine (B1675312). nih.govnih.gov Such comparative studies are essential for positioning a new compound within the existing landscape of anesthetic agents. Propipocaine, like lidocaine, is classified as an amino amide local anesthetic, whereas procaine is an amino ester. nih.gov This structural difference influences their metabolism and duration of action. nih.gov

Preclinical research has shown that propipocaine is significantly more toxic than procaine when administered systemically in animal models. In terms of efficacy, propipocaine is reported to have a faster onset of action compared to some other local anesthetics.

Table 2: Generalized Comparative Profile of Local Anesthetics This table provides a general comparison of key preclinical attributes between this compound and standard local anesthetics.

AgentChemical ClassRelative PotencyOnset of ActionDuration of Action
This compound Amino AmideIntermediateFast Moderate-Long
Lidocaine Amino AmideHighFast mdpi.comModerate
Procaine Amino EsterLow mdpi.comSlow mdpi.comShort mdpi.com
Note: This table represents a generalized comparison based on typical classifications of these agents.

Neuropharmacological Investigations of this compound Action in Neural Systems

Neuropharmacology is the study of how drugs affect the nervous system, including their influence on neural circuits and behavior. news-medical.netwikipedia.org While the primary target of this compound is the peripheral nervous system, comprehensive neuropharmacological investigations are necessary to understand its broader effects. neuropharmac.com

Systemic absorption of any local anesthetic can lead to effects on the central nervous system (CNS). Therefore, studies in this area investigate the action of this compound on various neural systems to characterize its complete pharmacological profile. This includes examining its influence on synaptic transmission and neuronal excitability in the brain and spinal cord. news-medical.net Such research helps to identify any potential CNS-related effects and provides a more complete understanding of the compound's mechanism of action beyond its peripheral nerve-blocking capabilities.

Metabolism, Biotransformation, and Pharmacokinetic Interaction Mechanisms of Propipocaine Hydrochloride

Identification of Propipocaine (B1196475) Hydrochloride Metabolic Pathways and Metabolite Structures

Detailed in vivo and in vitro studies dedicated to elucidating the metabolic pathways of Propipocaine hydrochloride have not been identified in a comprehensive review of scientific literature. For a compound with its chemical structure—featuring a propoxy group, a ketone, and a piperidine (B6355638) ring—the metabolism would theoretically proceed through Phase I and Phase II reactions.

Phase I (Functionalization) Reactions: These reactions would introduce or expose functional groups, preparing the molecule for subsequent conjugation.

Oxidation: The primary route would likely involve oxidative processes catalyzed by the Cytochrome P450 (CYP) enzyme system. Potential oxidative reactions could include:

O-dealkylation of the propoxy group to form a hydroxylated intermediate.

Hydroxylation of the aromatic ring.

Oxidation of the piperidine ring.

Reduction: The ketone group within the Propipocaine structure could potentially undergo reduction to a secondary alcohol.

Phase II (Conjugation) Reactions: The metabolites formed during Phase I, particularly those with newly formed hydroxyl groups, would likely be conjugated with endogenous molecules to increase their water solubility and facilitate excretion.

Glucuronidation: This is a common conjugation pathway for hydroxylated metabolites, involving the enzyme UDP-glucuronosyltransferase (UGT).

Sulfation: Sulfotransferases (SULTs) could also catalyze the conjugation of hydroxyl groups with a sulfonate group.

Without experimental validation, the exact structures of these potential metabolites remain speculative.

Role of Hydrolytic Enzymes and Conjugation Mechanisms in this compound Biotransformation

This compound is not an ester or an amide, the two classes of local anesthetics where hydrolysis is a primary metabolic route. Therefore, direct hydrolysis by enzymes such as esterases or amidases is not an anticipated major pathway for its initial breakdown. The biotransformation would lean heavily on the oxidative and subsequent conjugation mechanisms mentioned above.

Conjugation is a critical step in the detoxification and elimination of drug metabolites. The specific roles of UGT and SULT enzyme superfamilies would be to attach glucuronic acid or sulfate (B86663) moieties, respectively, to any hydroxylated metabolites of Propipocaine. This process renders the compounds more polar and pharmacologically inactive, preparing them for renal or biliary excretion. The precise isoforms of UGT and SULT enzymes that might be involved with Propipocaine metabolites are unknown.

Cytochrome P450 Enzyme System Involvement in this compound Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for Phase I metabolism of a vast number of drugs. For many anesthetics and other xenobiotics, specific CYP isozymes, such as CYP3A4, CYP2D6, and CYP1A2, play dominant roles.

Given the lack of specific research on this compound, one can only hypothesize its interaction with the CYP system. It is plausible that major hepatic CYP enzymes are responsible for the theoretical oxidative pathways described, such as O-dealkylation and aromatic hydroxylation. However, no studies have been published that identify or confirm the specific CYP isozymes responsible for its metabolism, nor have there been investigations into its potential to act as an inhibitor or inducer of these critical enzymes.

Table 1: General Functions of Major Drug-Metabolizing CYP450 Enzymes (Illustrative)

CYP IsozymeCommon SubstratesCommon Functions
CYP1A2 Caffeine, TheophyllineAromatic hydroxylation, N-demethylation
CYP2C9 Warfarin, IbuprofenHydroxylation
CYP2C19 Omeprazole, ClopidogrelAromatic hydroxylation, N-demethylation
CYP2D6 Codeine, MetoprololO-demethylation, Hydroxylation
CYP3A4/5 Midazolam, SimvastatinN-demethylation, Hydroxylation, Oxidation
Note: This table illustrates the general role of CYP enzymes and does not represent specific data for this compound.

Impact of this compound Biotransformation on Metabolite Pharmacological Activity and Safety

The biotransformation of a drug can result in metabolites that are pharmacologically active, inactive, or toxic. Active metabolites may contribute to the therapeutic effect or side effects of the parent drug, while toxic metabolites can be responsible for adverse drug reactions.

As the metabolites of this compound have not been isolated and characterized, their pharmacological activity and safety profiles are entirely unknown. It is impossible to determine if any potential metabolites possess local anesthetic properties, contribute to systemic side effects, or have any toxicological potential without dedicated research. The process of conjugation in Phase II metabolism generally leads to pharmacologically inactive and safe compounds.

Pharmacogenomic Aspects Influencing this compound Metabolism

Pharmacogenomics is the study of how genetic variations affect individual responses to drugs. Genetic polymorphisms in metabolic enzymes, particularly the CYP450 family, are a well-established cause of inter-individual variability in drug efficacy and toxicity. Individuals can be classified based on their genetic makeup as poor, intermediate, extensive (normal), or ultrarapid metabolizers of specific drugs.

No pharmacogenomic studies related to this compound have been published. Therefore, there is no information on whether genetic variations in CYP, UGT, or SULT genes could influence its metabolism, potentially leading to differences in clearance, exposure, and clinical effects among patients. Research in this area would be a prerequisite for personalizing its use.

Mechanistic Investigations of Propipocaine Hydrochloride Drug Interactions

Mechanisms of Propipocaine (B1196475) Hydrochloride-Mediated Cytochrome P450 Inhibition and Induction

The metabolism of a drug is a primary determinant of pharmacokinetic interactions. The Cytochrome P450 (CYP450) system, a family of enzymes primarily located in the liver, is responsible for the metabolism of a vast number of drugs. jsstd.org Interactions at this level can occur through two main processes: enzyme inhibition and enzyme induction.

Inhibition: This occurs when a drug (the perpetrator) decreases the metabolic activity of a CYP450 enzyme, leading to an increase in the plasma concentration of another drug (the victim) that is metabolized by the same enzyme. This can heighten the risk of concentration-dependent toxicity. Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), where a reactive metabolite forms a covalent bond with the enzyme, permanently inactivating it. jsstd.orgnih.gov

Induction: This involves a drug increasing the synthesis of a CYP450 enzyme, which enhances the metabolic rate of other drugs cleared by that enzyme. drugfuture.com This can lead to decreased plasma concentrations and potential therapeutic failure of the co-administered drug. wikipedia.org

The specific metabolic pathway for propipocaine is not well-documented. Unlike more common local anesthetics, which are typically amides or esters, propipocaine is a ketone. mdpi.com Its metabolism would likely involve ketone reduction to an alcohol, followed by conjugation, or aromatic hydroxylation. The specific CYP450 isoforms involved are unknown. However, by examining related local anesthetics, we can infer potential pathways. For instance, the amide local anesthetic ropivacaine (B1680718) is metabolized extensively by CYP1A2 and, to a lesser extent, by CYP3A4. mdpi.commdpi.com Should propipocaine be a substrate for these or other common enzymes (e.g., CYP2D6), it would have the potential to act as a competitive inhibitor for other drugs that share this pathway.

Conversely, if propipocaine or its metabolites were to induce enzymes like CYP3A4, it could reduce the efficacy of co-administered substrates. An in vitro study using human hepatocytes is the standard method to evaluate the induction potential of a new chemical entity. drugfuture.com Without such data for propipocaine, its capacity for induction remains purely speculative.

Table 1: Illustrative Metabolic Pathways of Common Local Anesthetics
Local AnestheticChemical ClassPrimary Metabolic PathwayKey Enzymes Involved
Procaine (B135)Amino EsterRapid hydrolysis in plasmaPlasma cholinesterases
Lidocaine (B1675312)Amino AmideHepatic N-dealkylation and hydrolysisCYP1A2, CYP3A4
RopivacaineAmino AmideHepatic N-dealkylation and aromatic hydroxylationCYP1A2, CYP3A4 mdpi.commdpi.com
TetracaineAmino EsterRapid hydrolysis in plasmaPlasma cholinesterases mdpi.com
Propipocaine (Theoretical)Aromatic KetoneHepatic ketone reduction, hydroxylationUnknown (Potentially CYP450 isoforms)

Propipocaine Hydrochloride Plasma Protein Binding Displacement and Distributional Alterations

Once absorbed into the bloodstream, many drugs bind to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein (B1211001) (AAG) for basic drugs. nih.govqps.com It is the unbound (free) fraction of the drug that is pharmacologically active and available to be distributed to tissues or be eliminated. drugfuture.comnih.gov The extent of plasma protein binding (PPB) can significantly influence a drug's pharmacokinetic profile.

A drug-drug interaction can occur if two drugs compete for the same binding site on a plasma protein. A perpetrator drug with high affinity can displace a victim drug, transiently increasing the victim's free concentration. This is generally only clinically significant for drugs that are highly protein-bound (>90-95%) and have a narrow therapeutic index. nih.gov

The specific PPB percentage for propipocaine is not available in the literature. However, many local anesthetics are highly bound to plasma proteins. For example, ropivacaine is approximately 94% bound. mdpi.combiomedpharmajournal.org If propipocaine also exhibits high protein binding, its co-administration with another highly-bound drug (e.g., warfarin, phenytoin) could theoretically lead to a displacement interaction and a temporary increase in the free concentration of either agent. The clinical relevance of such an interaction would depend on the magnitude of the displacement and the therapeutic index of the affected drug.

Table 2: Illustrative Plasma Protein Binding of Various Anesthetic and Related Drugs
DrugDrug ClassPlasma Protein Binding (%)
RopivacaineLocal Anesthetic (Amide)~94% mdpi.com
BupivacaineLocal Anesthetic (Amide)~95%
LidocaineLocal Anesthetic (Amide)~60-80%
FlecainideAntiarrhythmic~40% sigmaaldrich.com
WarfarinAnticoagulant~99% nih.gov

Impact of this compound on Gastrointestinal Absorption and Motility of Co-administered Agents

This compound is intended for use as a local anesthetic and is not administered orally for systemic effects. However, drugs can influence the gastrointestinal (GI) system through systemic action. For instance, some drugs possess anticholinergic properties that can decrease GI motility, delaying gastric emptying and potentially altering the absorption rate and extent of co-administered oral medications. webmd.com Prokinetic agents have the opposite effect, accelerating GI transit. drugbank.comptfarm.pl

Molecular Basis of Potential Adverse Synergistic Effects with Other Drugs

Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects. These interactions can be pharmacodynamic or pharmacokinetic.

Pharmacodynamic Synergism: This occurs at the receptor or target level. For local anesthetics, a classic example is co-administration with a vasoconstrictor like epinephrine. Epinephrine constricts local blood vessels, reducing the rate of systemic absorption of the anesthetic. This prolongs the duration of the local nerve block and reduces the risk of systemic toxicity. Another form of pharmacodynamic synergism is additive toxicity. If propipocaine is co-administered with other drugs that have similar adverse effect profiles, such as other antiarrhythmics or central nervous system (CNS) depressants, there is a risk of additive cardiotoxicity or CNS depression.

Pharmacokinetic Synergism: This involves one drug altering the absorption, distribution, metabolism, or excretion of another, leading to a potentiated effect. For example, a CYP450 inhibitor co-administered with propipocaine could increase its plasma concentration, enhancing both its therapeutic and toxic effects (as discussed in section 8.1).

The molecular basis for these effects lies in the drugs' mechanisms of action. Local anesthetics block voltage-gated sodium channels. If another drug, such as a Class I antiarrhythmic, also acts on these channels, their combined effect could be profound.

Comprehensive Assessment of Drug-Drug Interaction Networks involving this compound

A drug-drug interaction (DDI) network is a way to visualize the complex relationships between multiple drugs and the biological systems they affect. In such a network, drugs, enzymes, and transporters are represented as "nodes," and their interactions are represented as "edges." Analyzing these networks can help predict and understand complex DDIs that might not be obvious from studying only two drugs at a time. drugfuture.com

As there is no specific interaction data for propipocaine, a comprehensive DDI network cannot be empirically constructed. However, a hypothetical network can be proposed based on its chemical class and the principles discussed in previous sections.

Hypothetical DDI Network for Propipocaine:

Central Node: this compound

Metabolism Nodes: Connections to CYP1A2 and CYP3A4 as potential (though unconfirmed) metabolic pathways. This would link propipocaine to all known inhibitors (e.g., ketoconazole, clarithromycin) and inducers (e.g., rifampicin) of these enzymes. jsstd.orgnih.gov

Distribution Nodes: A connection to plasma proteins (Albumin, AAG). This links propipocaine to other highly protein-bound drugs (e.g., warfarin, phenytoin) where displacement reactions are a theoretical risk. drugfuture.com

Pharmacodynamic Nodes: Connections to drugs with similar targets or effects. This would include other local anesthetics, Class I antiarrhythmics, and general CNS depressants (e.g., benzodiazepines, opioids), indicating a risk for additive toxicity.

This theoretical network serves as a roadmap for potential interactions that would require investigation in preclinical and clinical studies to confirm their relevance.

Toxicological Mechanisms and Safety Pharmacology Research of Propipocaine Hydrochloride

Cellular and Systemic Toxicity Mechanisms of Propipocaine (B1196475) Hydrochloride

The systemic toxicity of local anesthetics, often referred to as Local Anesthetic Systemic Toxicity (LAST), is a significant concern in clinical practice. While specific mechanistic studies on propipocaine hydrochloride are limited, the broader understanding of LAST provides a framework for its potential systemic effects. The primary mechanism of cardiotoxicity from local anesthetics is believed to be the blockade of sodium channels. nih.gov This action can lead to severe cardiovascular complications.

At the cellular level, local anesthetics can induce neurotoxicity through various mechanisms, including the disruption of neuronal growth cones and neurites. nih.gov Although direct studies on propipocaine's cellular toxicity are not extensively detailed in the available literature, it is known to be an aromatic ketone derivative with potent local anesthetic activity. ncats.io The systemic toxicity of propipocaine has been evaluated in animal models, indicating a higher toxicity profile compared to some other local anesthetics like procaine (B135). ncats.ioncats.io

Mechanistic Insights into this compound-Induced Necrosis and Local Irritation

High concentrations of propipocaine have been associated with local irritation and, in more severe cases, necrosis. ncats.ioncats.io This tissue damage is a known risk with many local anesthetic agents when administered at high concentrations or in sensitive tissues. The underlying mechanisms for this local toxicity are likely related to direct cytotoxic effects on cells at the injection site. While the precise molecular pathways for propipocaine-induced necrosis are not well-elucidated in the available literature, it is understood that local anesthetics can interfere with vital cellular functions, leading to cell death. The biocompatibility of any substance is determined by the absence of significant deleterious effects, such as substantial tissue irritation or necrosis, when administered to living tissue. google.com

Comparative Toxicology Studies of this compound with Other Local Anesthetics

Comparative toxicological data is essential for understanding the relative safety of different local anesthetics. Research has shown that propipocaine is significantly more toxic than procaine. When administered intravenously in mice, propipocaine was found to be four times as toxic as procaine, and when given subcutaneously, it was ten times as toxic. ncats.ioncats.io

In a broader context of local anesthetic neurotoxicity, a systematic comparison of seven other local anesthetics (procaine, mepivacaine, ropivacaine (B1680718), bupivacaine, lidocaine (B1675312), tetracaine, and dibucaine) revealed a clear order of in vitro neurotoxicity. nih.gov Although propipocaine was not included in this specific study, the findings highlight the varying toxic potentials among different agents. nih.gov

Table 1: Comparative in vitro Neurotoxicity of Various Local Anesthetics

Local Anesthetic Median Concentration for Moderate Neurotoxicity (Score of 1) Order of Neurotoxicity
Procaine 5 x 10⁻⁴ M Least Toxic
Mepivacaine 5 x 10⁻⁴ M = Procaine
Ropivacaine 2 x 10⁻⁴ M > Mepivacaine
Bupivacaine 2 x 10⁻⁴ M = Ropivacaine
Lidocaine 1 x 10⁻⁴ M > Bupivacaine
Tetracaine 5 x 10⁻⁵ M > Lidocaine
Dibucaine 2 x 10⁻⁵ M Most Toxic

Data sourced from a study on cultured neurons from the freshwater snail Lymnaea stagnalis. nih.gov

Investigation of this compound Genotoxicity Mechanisms

There is a lack of direct studies investigating the genotoxicity of this compound in the available scientific literature. However, the assessment of genotoxicity is a critical component of the safety evaluation of any pharmaceutical compound. For some related compounds, such as tolperisone, which is also a piperidine (B6355638) derivative, the genotoxicity of impurities like 4-methyl-2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO) has been a concern, leading to the development of methods to minimize its presence in final formulations. google.comgoogle.com Such studies on related structures underscore the importance of evaluating the potential for DNA damage for all related pharmaceutical compounds.

Immunotoxicity Research and Hypersensitivity Reactions to this compound

Hypersensitivity reactions to local anesthetics are generally rare, with ester-type local anesthetics like procaine being more commonly implicated than amide-type anesthetics. nih.gov Drug hypersensitivity reactions are unpredictable, not typically dose-dependent, and are influenced by host sensitivity. nih.gov These reactions are often explained by the hapten hypothesis, where the drug or its metabolite binds to proteins, forming an antigen that elicits an immune response. nih.gov

Mechanisms of Methemoglobinemia Induction by this compound and Related Compounds

Methemoglobinemia is a condition characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to transport oxygen effectively. longdom.org This can be induced by certain drugs, particularly some local anesthetics. Prilocaine is a well-known inducer of methemoglobinemia, with its metabolite, o-toluidine, being a potent oxidizing agent. longdom.org Benzocaine is another local anesthetic that can cause this condition. nih.gov

The mechanism involves overwhelming the body's natural reducing systems, primarily cytochrome-b5 reductase. nih.gov There is no direct evidence in the reviewed scientific literature to suggest that this compound induces methemoglobinemia. However, given that other local anesthetics are known to cause this adverse effect, it remains a theoretical consideration in the broader safety assessment of this class of compounds. longdom.org

Table 2: Local Anesthetics and Related Compounds Associated with Methemoglobinemia

Compound Association with Methemoglobinemia
Prilocaine Commonly cited as a cause, due to its metabolite o-toluidine. longdom.orgnih.gov
Benzocaine Known to induce methemoglobinemia, especially with topical use. longdom.orgnih.gov
Lidocaine Can induce methemoglobinemia, though less commonly than prilocaine. longdom.org
Procaine Listed as a potential inducer. longdom.org
Propipocaine No direct reports found in the reviewed literature.

This table is based on general knowledge of drug-induced methemoglobinemia. longdom.org

Advanced Analytical Chemistry for Propipocaine Hydrochloride Research Applications

Chromatographic Separation Techniques (e.g., HPLC-MS, GC-MS) for Propipocaine (B1196475) Hydrochloride and its Metabolites

Chromatographic techniques are indispensable for the separation, identification, and quantification of Propipocaine hydrochloride and its potential metabolites from complex matrices. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools in this regard, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds. When coupled with a mass spectrometer (MS), it provides a highly selective and sensitive analytical system capable of identifying and quantifying both the parent drug and its metabolites. The development of an HPLC-MS method for this compound would involve the careful optimization of several parameters to achieve the desired separation and detection.

Key considerations for developing an HPLC-MS method for this compound and its metabolites include:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for the separation of this compound and its metabolites based on their polarity.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good peak shape and resolution.

Mass Spectrometry Conditions: The mass spectrometer would be operated in a mode that allows for both the detection of the parent drug and the identification of unknown metabolites. This often involves using techniques like tandem mass spectrometry (MS/MS) to fragment the molecules and obtain structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization of the molecule or its metabolites can make them amenable to this technique. Derivatization involves chemically modifying the analyte to increase its volatility and improve its chromatographic properties.

The general workflow for GC-MS analysis of this compound metabolites would include:

Sample Preparation: Extraction of the analytes from the biological matrix.

Derivatization: Chemical modification to increase volatility.

GC Separation: Separation of the derivatized compounds on a capillary column.

MS Detection: Identification and quantification of the separated compounds.

While specific studies on the comprehensive metabolic profiling of this compound using these techniques are not widely available in the public domain, the principles of these methods are well-established in the analysis of other local anesthetics.

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis) for this compound Structural Analysis

Spectroscopic techniques are fundamental for the elucidation and confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift of each signal would indicate the electronic environment of the proton, the integration would reveal the number of protons giving rise to the signal, and the splitting pattern (multiplicity) would provide information about neighboring protons.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shift of these signals provides information about the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C=O (ketone) stretching

C-O (ether) stretching

Aromatic C-H and C=C stretching

Aliphatic C-H stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum would show one or more absorption maxima (λmax) in the UV region, which is characteristic of the molecule's electronic structure. This technique is often used for quantitative analysis once a calibration curve has been established.

Spectroscopic TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Proton environment, connectivitySignals for aromatic, aliphatic, and ether-linked protons with specific chemical shifts and splitting patterns.
¹³C NMR Carbon skeletonSignals for carbonyl, aromatic, and aliphatic carbons.
IR Spectroscopy Functional groupsCharacteristic absorption bands for ketone, ether, and aromatic functional groups.
UV-Vis Spectroscopy Electronic transitions, conjugationAbsorption maxima in the UV region due to the aromatic ring system.

Electroanalytical Techniques for this compound Quantification and Electrochemical Behavior

Electroanalytical techniques offer sensitive and often rapid methods for the quantification of electroactive compounds like this compound. These methods are based on the measurement of an electrical property (e.g., current, potential) that is related to the concentration of the analyte.

Voltammetry is a widely used electroanalytical technique where the current is measured as a function of the applied potential. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of a compound and to develop quantitative analytical methods. For a molecule like this compound, the aromatic ring or other functional groups may be susceptible to oxidation or reduction at an electrode surface.

A study on the structurally similar local anesthetic, proparacaine (B1679620), demonstrated its determination using square wave voltammetry at a multi-walled carbon nanotube paste electrode. nih.gov The method was based on the irreversible anodic oxidation of the primary amine group on the proparacaine molecule. nih.gov A similar approach could likely be developed for this compound, focusing on the oxidation or reduction of its electroactive moieties.

The development of a voltammetric method for this compound would involve:

Selection of a suitable working electrode: Glassy carbon, carbon paste, or modified electrodes could be employed.

Optimization of experimental parameters: This includes the pH of the supporting electrolyte, scan rate, and pulse parameters for techniques like DPV.

Calibration and quantification: A calibration curve would be constructed by measuring the peak current at various concentrations of this compound.

Potentiometry , another electroanalytical method, involves measuring the potential of an electrochemical cell under zero current conditions. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed to be highly selective for a particular ion or molecule. An ISE for this compound could potentially be developed by incorporating a specific ion-exchanger or ionophore into a membrane that selectively binds to the protonated form of the drug. The potential difference measured between the ISE and a reference electrode would be proportional to the logarithm of the this compound concentration.

Electroanalytical TechniquePrinciplePotential Application for this compound
Voltammetry (e.g., DPV) Measurement of current as a function of applied potential.Quantification based on the oxidation or reduction of an electroactive functional group.
Potentiometry (e.g., ISE) Measurement of potential at zero current.Direct measurement of this compound concentration using a selective electrode.

Development and Validation of Analytical Methods for this compound in Biological Matrices

The quantification of this compound in biological matrices such as blood, plasma, or urine is crucial for pharmacokinetic and toxicological studies. The development and validation of a robust and reliable analytical method are essential to ensure the accuracy and precision of the results. The validation process is typically guided by regulatory agencies such as the International Council for Harmonisation (ICH).

A typical workflow for the development and validation of an analytical method for this compound in a biological matrix, for instance using LC-MS/MS, would involve the following steps:

Method Development:

Sample Preparation: This is a critical step to remove interferences from the complex biological matrix. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be evaluated to achieve a clean extract and high recovery of the analyte.

Chromatographic Conditions: Optimization of the HPLC column, mobile phase, and gradient to achieve good separation of this compound and an internal standard (IS) from endogenous components.

Mass Spectrometric Detection: Tuning of the MS parameters (e.g., ionization source, collision energy) to achieve optimal sensitivity and selectivity for the analyte and IS.

Method Validation: The developed method would then be rigorously validated for several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

While specific validated methods for this compound in biological matrices are not prevalent in the reviewed literature, the principles of bioanalytical method validation are universal and would be applied. For example, a validated HPLC method for the determination of procaine (B135) in equine plasma and urine has been reported, highlighting the importance of factors like sample pH and storage conditions on the accuracy of the results. nih.gov

Validation ParameterDescription
Selectivity Ability to measure the analyte in the presence of interferences.
Linearity Proportionality of the response to the analyte concentration.
Accuracy Closeness of the measured value to the true value.
Precision Reproducibility of the measurements.
LOD/LOQ Lowest detectable and quantifiable concentrations.
Recovery Efficiency of the sample preparation process.
Matrix Effect Influence of the biological matrix on the analytical signal.
Stability Analyte stability under various conditions.

Application of Omics Technologies in this compound Research

Omics technologies, such as genomics, proteomics, and metabolomics, offer a holistic approach to understanding the effects of a drug on a biological system. These technologies allow for the comprehensive analysis of large sets of biological molecules (genes, proteins, and metabolites) and can provide valuable insights into a drug's mechanism of action, potential biomarkers of efficacy or toxicity, and metabolic pathways.

While specific omics studies focused on this compound are not readily found in the scientific literature, the potential applications of these technologies in its research are significant:

Metabolomics: This would involve the global analysis of endogenous small molecules in a biological system following exposure to this compound. Metabolomics could be used to:

Identify the metabolic pathways affected by the drug.

Discover biomarkers that correlate with the drug's effects.

Gain a deeper understanding of the drug's mechanism of action and potential off-target effects.

Proteomics: The large-scale study of proteins, could be applied to:

Identify the protein targets of this compound.

Investigate changes in protein expression and post-translational modifications in response to the drug.

Elucidate the cellular pathways and networks that are modulated by the drug.

Genomics and Transcriptomics: These technologies could be used to study how this compound might influence gene expression. This could reveal genetic factors that contribute to individual differences in response to the drug.

The integration of data from multiple omics platforms (multi-omics) can provide a more comprehensive and systems-level understanding of the biological effects of this compound.

Emerging Research Areas and Future Perspectives for Propipocaine Hydrochloride

Design and Synthesis of Novel Propipocaine (B1196475) Hydrochloride Derivatives with Enhanced Profiles

The academic significance of Propipocaine hydrochloride lies heavily in its use for structure-activity relationship (SAR) studies, which investigate how chemical modifications affect the pharmacological properties of local anesthetics. Research in this area focuses on synthesizing analogues, or derivatives, to deepen the understanding of the relationship between a molecule's three-dimensional structure and its anesthetic potency.

One notable study involved the synthesis of 42 analogues of Propipocaine to correlate their biological activities with newly developed steric and electronic parameters. This research demonstrated that the biological activity of these derivatives could be accurately predicted using multiple linear regression analysis, confirming a strong link between structure and efficacy. Such findings are instrumental in the rational design of new local anesthetics with improved therapeutic profiles.

The primary synthesis route for this compound is the Mannich reaction. An alternative, metal-free method involves the reductive hydroamination of ynones, using pinacolborane (HBpin) as a reductant. These synthetic pathways provide the foundation for creating novel derivatives with targeted enhancements.

Key Structural Features for Derivative Design:

Aromatic Ring: Modifications to the propoxy group on the aromatic ring can influence lipophilicity and, consequently, potency and duration of action.

Amine Group: Altering the piperidine (B6355638) ring can affect the molecule's pKa, which influences the onset of action.

Intermediate Chain: Changes to the ketone-containing intermediate chain can impact metabolic stability and binding affinity to the target receptor.

Table 1: Potential Strategies for this compound Derivative Synthesis

Modification Strategy Target Property Enhancement Potential Chemical Approach
Increased PotencyEnhance binding affinity to sodium channelsSubstitution on the aromatic ring with electron-donating groups
Prolonged DurationIncrease lipophilicity and protein bindingLengthening the alkyl chain on the aromatic ether
Faster OnsetOptimize pKa for physiological pHModification of the tertiary amine group
Reduced Systemic ToxicityIntroduce metabolically labile sitesEster or amide group incorporation in the intermediate chain

Exploration of Alternative Therapeutic Targets and Novel Indications for this compound

While the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal membranes, research suggests that its interactions are more complex. The compound's interaction with the lipid bilayer of the cell membrane is also believed to contribute to its anesthetic effect, potentially by modulating the function of membrane proteins indirectly. However, there is a noted lack of specific studies on the effect of Propipocaine on the fluidity of annular lipids, which are lipids in direct contact with membrane proteins.

Future research is likely to explore therapeutic targets beyond the sodium channel. The chemical structure of Propipocaine, an amino amide, is similar to other compounds that have been investigated for a range of other medical applications. For instance, research into derivatives of other heterocyclic compounds has shown potential for antiproliferative, anti-inflammatory, and even anticancer activities. nih.gov This opens the possibility that Propipocaine or its derivatives could be evaluated for similar indications, such as in the management of chronic inflammatory conditions or certain types of neuropathic pain where both ion channel modulation and anti-inflammatory effects would be beneficial.

Potential Future Indications for Investigation:

Anti-inflammatory agent: Investigating effects on inflammatory pathways and cytokine production.

Anticancer properties: Screening for antiproliferative effects against various tumor cell lines.

Neuropathic pain management: Exploring mechanisms beyond simple nerve blocking, potentially involving other ion channels or receptors implicated in chronic pain states.

Computational Drug Repurposing Strategies for this compound

Drug repurposing, or finding new uses for existing approved drugs, is an attractive strategy to accelerate the development of therapeutics at a reduced cost. nih.govdrugpatentwatch.com Computational approaches are a driving force in modern repurposing, using algorithms to analyze vast datasets and predict new drug-disease connections. drugpatentwatch.com

For this compound, computational studies have already been employed. Quantitative Structure-Activity Relationship (QSAR) modeling has been used to predict the anesthetic efficacy of Propipocaine and its analogues. These 3D-QSAR models serve as powerful predictive tools in modern drug design. Furthermore, molecular dynamics (MD) simulations have been utilized to study the physical interactions between Propipocaine and its target receptors at an atomic level.

Future computational strategies could expand beyond these initial applications. A systematic drug repurposing campaign for this compound could involve:

Target-centric approaches: Using the known structure of Propipocaine to screen it in silico against a library of known biological targets associated with various diseases.

Disease-centric approaches: Analyzing the molecular signatures of different diseases and using computational models to determine if Propipocaine could modulate key pathways involved in the disease pathology.

Ligand-based screening: Comparing the chemical structure of Propipocaine to databases of molecules with known biological activities to identify potential new applications based on structural similarity.

Table 2: Computational Repurposing Workflow for this compound

Phase Methodology Objective
1. Data CollectionAggregate existing data on Propipocaine's physicochemical properties, SAR, and known targets.Create a comprehensive molecular profile.
2. In Silico ScreeningPerform molecular docking against a panel of disease-relevant proteins (e.g., kinases, GPCRs, other ion channels).Identify potential new biological targets.
3. Transcriptomic AnalysisCompare the gene expression changes induced by Propipocaine with disease-specific gene signatures.Find diseases with molecular profiles that could be reversed by the drug.
4. Pathway AnalysisUse systems biology platforms to map the potential effects of Propipocaine on cellular pathways.Elucidate novel mechanisms of action for new indications.
5. Candidate ValidationPrioritize the most promising drug-disease predictions for subsequent experimental validation.Confirm computational findings in laboratory models.

Research into Advanced Drug Delivery Systems for this compound

The efficacy of a drug can be significantly enhanced by optimizing its delivery to the target site. Research into advanced drug delivery systems (DDS) offers a promising avenue to improve the therapeutic profile of this compound. These systems can be designed to provide controlled and sustained release, extending the duration of local anesthesia and potentially reducing systemic exposure. nih.gov

While specific DDS for Propipocaine are not yet widely studied, several established technologies could be adapted:

Liposomes: These spherical vesicles can encapsulate drugs, potentially altering their pharmacokinetic profile and allowing for sustained release at the site of injection.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that carry Propipocaine, offering precise control over the release rate.

Hydrogels: Injectable hydrogels can form a depot at the administration site, releasing the entrapped Propipocaine over an extended period, which could be highly beneficial for post-operative pain management. nih.gov

Microspheres: These systems are used for controlled and sustained drug release applications and could be tailored for a long-acting Propipocaine formulation.

The development of such long-acting formulations could transform the clinical use of Propipocaine, particularly in applications requiring prolonged analgesia. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by analyzing complex biological and chemical data with unprecedented speed and accuracy. nih.govmdpi.com These technologies can be applied at nearly every stage, from initial hit discovery to lead optimization. nih.govmdpi.com

For this compound, the integration of AI and ML represents a significant future opportunity. The existing QSAR studies on Propipocaine analogues are an early example of applying machine learning to predict biological activity. nih.gov More advanced AI/ML approaches could further accelerate research:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with optimized properties. nih.gov These models could be trained on the known structures of Propipocaine and its analogues to generate novel derivatives with predicted high potency and low toxicity.

Property Prediction: Deep learning models can be trained to predict various molecular properties, including bioactivity, metabolic stability, and potential off-target effects, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.commdpi.com

Drug Repurposing: AI algorithms can mine vast biomedical databases, including scientific literature, clinical trial data, and genomic data, to identify potential new therapeutic uses for Propipocaine that would be missed by human researchers. mdpi.com

By leveraging AI, the discovery and development pipeline for the next generation of Propipocaine-based therapeutics could become significantly more efficient and effective, reducing costs and accelerating the delivery of new treatments. bpasjournals.com

Q & A

What are the key pharmacological parameters to prioritize when designing in vivo studies with Propipocaine hydrochloride?

Focus on its onset time (5-10 minutes), duration of action (60-90 minutes), and plasma protein binding ratio (85-92%) based on its ester-based molecular structure. These parameters directly influence experimental protocols for nerve block efficacy studies . For spinal anesthesia models, adjust dosing intervals to account for its shorter half-life compared to bupivacaine. Validate measurements using HPLC-MS for plasma concentration profiling and electrophysiological recordings for neural blockade duration.

How should researchers address contradictions in reported effective concentrations for infiltration anesthesia (0.2% vs. 0.5% solutions)?

Discrepancies arise from tissue vascularity and injection site variability. Follow these steps:

Contextualize literature : Compare studies by anatomical site (e.g., dental vs. subcutaneous) .

Design dose-response curves : Test 0.1%-0.6% solutions in a controlled ischemia model to isolate concentration effects.

Control variables : Standardize injection volume (1-2 mL/kg in rodent models) and assess systemic absorption via paired blood sampling .

What advanced characterization methods are recommended for analyzing this compound’s solid-state stability?

Adopt a multi-technique approach:

  • Thermal analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions (melting point: 158-162°C) .
  • Spectroscopy : Employ FTIR (key peaks: 1685 cm⁻¹ carbonyl stretch, 1270 cm⁻¹ ester C-O) and solid-state NMR (¹³C chemical shifts at 172 ppm for ketone) to monitor degradation .
  • Sorption analysis : Conduct dynamic vapor sorption (DVS) at 25°C/60% RH to predict excipient compatibility in formulation studies.

How can researchers optimize experimental protocols to mitigate systemic toxicity risks in repeated-dose studies?

Implement:

  • Pharmacokinetic modeling : Use allometric scaling from rodent data (CL = 0.35 L/h/kg) to predict safe dosing intervals .
  • Biomarker monitoring : Track plasma cholinesterase activity (target >30% baseline) to detect esterase-mediated toxicity .
  • Alternative administration : Compare toxicity profiles of nerve block (0.5% solution) vs. topical (2% gel) delivery in parallel cohorts.

What statistical approaches resolve conflicts in neurotoxicity data between Propipocaine and structural analogs like Dyclonine?

Perform:

Meta-analysis : Pool histopathology scores from ≥5 studies using random-effects models (I² <50% preferred).

Molecular dynamics simulations : Compare binding affinities to voltage-gated Na⁺ channels (ΔG < -8 kcal/mol indicates higher risk).

Dose-normalized comparisons : Express neurotoxicity as LC50/ED50 ratios (threshold >100 suggests clinical safety) .

Which preclinical models best replicate human responses to Propipocaine in dental anesthesia applications?

Validate models using:

  • Large mammals : Porcine mandibular nerve block (0.3 mL/kg of 0.4% solution) with EMG monitoring .
  • Ex vivo assays : Human vagus nerve preparations (EC₅₀ = 0.28 mM for conduction blockade).
  • Species correction factors : Apply 1.7× potency adjustment from rodent to human ED50 estimates.

How should researchers validate novel drug-delivery systems (e.g., liposomal formulations) for Propipocaine?

Follow tiered testing:

ParameterMethodAcceptance Criteria
EncapsulationUltracentrifugation/HPLC>85% efficiency
Release kineticsFranz diffusion (pH 7.4 PBS)Q24h <30%, Q72h >75%
StabilityAccelerated (40°C/75% RH, 3M)Degradation <5%
In vivo correlationMicrodialysis in target tissueCmax ±15% vs. conventional
Refer to pharmacopeial guidelines for injectables (USP<725>) during validation .

What strategies reconcile discrepancies between in vitro receptor binding assays and functional anesthesia duration?

Address confounding factors:

  • Tissue penetration : Measure diffusion coefficients (D ≈1.2×10⁻⁶ cm²/s) using synthetic membrane assays.
  • Metabolic interference : Co-incubate with liver S9 fractions (0.5 mg/mL) to simulate first-pass effects.
  • Ion channel subtypes : Use patch-clamp electrophysiology on Nav1.7 vs. Nav1.3 isoforms (IC50 ratio >3 indicates selectivity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.